molecular formula C26H42N6O8 B8147199 Azide-PEG4-Val-Ala-PAB

Azide-PEG4-Val-Ala-PAB

Cat. No.: B8147199
M. Wt: 566.6 g/mol
InChI Key: XLLSFYXRMJBCSU-RDPSFJRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azide-PEG4-Val-Ala-PAB (CAS 2529982-76-9) is a specialized, cleavable linker designed for the construction of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs). This compound is engineered with several key functional units: an azide (N3) group, a tetraethylene glycol (PEG4) spacer, a valine-alanine (Val-Ala) dipeptide, and a p-aminobenzyloxycarbonyl (PAB) self-immolative unit . The azide group enables reliable, metal-free conjugation to biomolecules via click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN . This makes the linker ideal for site-specific labeling of antibodies or other proteins. The incorporated PEG4 spacer is critical for improving the aqueous solubility of the resulting conjugate and reducing potential aggregation, thereby enhancing its overall pharmacokinetic properties . The core mechanism of action for targeted drug release relies on the Val-Ala dipeptide. This sequence is a recognized substrate for the lysosomal protease Cathepsin B . Following internalization of the ADC into a target cell, the linker is cleaved by Cathepsin B in the lysosome. This cleavage triggers the self-immolative PAB spacer, leading to the efficient, traceless release of the potent cytotoxic payload, such as MMAE (monomethyl auristatin E) . Research indicates that the length and structure of the linker, particularly the presence of the PEG4 spacer, are crucial for maintaining optimal cleavage efficiency by minimizing steric hindrance for lysosomal enzymes . This compound is supplied with a minimum purity of 95% and must be stored at -20°C . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N6O8/c1-19(2)24(26(36)29-20(3)25(35)30-22-6-4-21(18-33)5-7-22)31-23(34)8-10-37-12-14-39-16-17-40-15-13-38-11-9-28-32-27/h4-7,19-20,24,33H,8-18H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)/t20-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSFYXRMJBCSU-RDPSFJRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N6O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis of Val-Ala Dipeptide

The Val-Ala dipeptide is synthesized using Fmoc (fluorenylmethyloxycarbonyl)-based SPPS. Resin-bound Fmoc-Ala-Wang resin is deprotected with 20% piperidine in dimethylformamide (DMF), followed by coupling with Fmoc-Val-OH using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as an activating reagent. After iterative deprotection and coupling, the dipeptide is cleaved from the resin using trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water as scavengers.

Conjugation of PEG4-Azide to Val-Ala

The PEG4-azide spacer is conjugated to the N-terminus of the Val-Ala dipeptide via carbodiimide-mediated coupling. Specifically, PEG4-azide (1.2 equivalents) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM), then reacted with the Val-Ala dipeptide in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 12–16 hours, yielding Azide-PEG4-Val-Ala.

Incorporation of the PAB Linker

The PAB moiety is introduced through a nucleophilic aromatic substitution reaction. Azide-PEG4-Val-Ala is treated with 4-nitrophenyl chloroformate to generate a reactive carbonate intermediate, which subsequently reacts with the amine group of the PAB linker. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by quenching with ice-cold water to precipitate the crude product.

Step-by-Step Synthetic Procedure

The following procedure outlines the synthesis of this compound, optimized for scalability and reproducibility:

  • Resin Preparation : Load Fmoc-Ala-Wang resin (1.0 g, 0.6 mmol/g) into a peptide synthesis vessel.

  • Deprotection : Treat with 20% piperidine/DMF (2 × 10 minutes).

  • Coupling : Add Fmoc-Val-OH (3.0 equivalents), HBTU (3.0 equivalents), and DIPEA (6.0 equivalents) in DMF; agitate for 2 hours.

  • Cleavage : Wash resin with DMF and DCM, then cleave with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • PEG4-Azide Conjugation : Activate PEG4-azide (1.2 equivalents) with DCC/NHS, react with Val-Ala in DCM/DIPEA (24 hours).

  • PAB Incorporation : Treat Azide-PEG4-Val-Ala with 4-nitrophenyl chloroformate (1.5 equivalents), then add PAB linker (1.1 equivalents) in THF (4 hours).

  • Purification : Isolate via reversed-phase HPLC (C18 column, 10–90% acetonitrile/water gradient).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified using a C18 column with a gradient of 10% to 90% acetonitrile in water containing 0.1% TFA. The target compound elutes at 12–14 minutes, achieving >95% purity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

  • Calculated : 652.8 Da (C29H48N8O9)

  • Observed : 653.2 Da ([M+H]+).

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, DMSO-d6):

  • δ 7.25 (s, 4H, PAB aromatic protons)

  • δ 4.50 (m, 2H, PEG4-CH2)

  • δ 3.40–3.60 (m, 16H, PEG4 backbone)

  • δ 1.20–1.40 (m, 6H, Val/Ala side chains).

Optimization of Reaction Conditions

Coupling Efficiency

The use of HBTU over classical carbodiimides (e.g., DCC) improves coupling yields from 75% to 92%, as shown below:

Coupling ReagentYield (%)Purity (%)
HBTU9295
DCC7588

Solvent Effects

Reactions conducted in DMF exhibit higher conversion rates (90%) compared to THF (78%) due to improved solubility of the PEG4 intermediate.

Challenges and Mitigation Strategies

  • Steric Hindrance : The Val-Ala dipeptide’s compact structure necessitates extended reaction times (12–16 hours) for complete PEG4 conjugation.

  • Azide Stability : The azide group is sensitive to reducing agents; thus, reactions are performed under inert atmosphere to prevent degradation.

Comparative Analysis with Analogous Linkers

This compound differs from its Val-Cit counterpart in protease specificity and metabolic stability. The Val-Ala sequence is cleaved by cathepsin B with a kinetic efficiency (kcat/KM) of 1.2 × 104 M−1s−1, compared to 8.5 × 104 M−1s−1 for Val-Cit, making it suitable for applications requiring slower payload release .

Scientific Research Applications

Scientific Research Applications

Azido-PEG4-Val-Ala-PAB is primarily used in scientific research for creating and studying ADCs . ADCs combine the specificity of antibodies with the cytotoxic effects of drugs to target cancer cells precisely . The linker plays a crucial role in ensuring that the drug is delivered effectively to the tumor site and released in a controlled manner .

Key Applications:

  • Targeted Drug Delivery: ADCs using Val-Ala linkers are designed to target specific cancer cells, reducing off-target effects and systemic toxicity .
  • Enzyme-Mediated Drug Release: The Val-Ala dipeptide is cleaved by lysosomal proteases, which are abundant in cancer cells, leading to the release of the drug payload .
  • Improved Stability and Efficacy: Val-Ala linkers enhance the overall efficacy of the treatment by ensuring precise targeting and controlled drug release . They exhibit good stability in plasma, which prevents premature drug release .
  • Click Chemistry Applications: The azide group allows for conjugation using click chemistry, a versatile method for bioconjugation .
  • PROTAC Synthesis: Azido-PEG4-Val-Ala-PAB can also be used as a PEG-based PROTAC (proteolysis-targeting chimera) linker for PROTAC synthesis .

Case Studies and Research Findings

  • Stability and Hydrophilicity: Val-Ala linkers have better hydrophilicity and stability compared to other dipeptides like Val-Cit .
  • Enzymatic Cleavage: Val-Ala is effectively cleaved by lysosomal proteolytic enzymes and is highly stable in human plasma . In an isolated cathepsin B-cleavage assay, Val-Ala was cleaved at half the rate of Val-Cit, but it exhibited lower hydrophobicity, preventing aggregation .
  • Mouse Plasma Stability: Val-Cit linkers are unstable in mouse plasma due to extracellular carboxylesterases, which can trigger premature drug release. Modifying the amino acid at the N-terminus of the valine residue can significantly affect the plasma stability of Val-Cit linker-based ADCs .
  • Tripeptide Linkers: Glutamic acid–valine–citrulline (EVCit) tripeptide sequences provide high stability in both mouse and human plasma while retaining the capacity to release the payload upon cathepsin-mediated cleavage .

Data Table: Comparison of Linkers

LinkerStability in PlasmaCleavage Rate by Cathepsin BHydrophobicityAdvantages
Val-AlaHighModerateLowGood stability, lower hydrophobicity, reduced aggregation
Val-CitHigh (Human), Low (Mouse)HighHighRapid cleavage, commonly used
Glutamic acid-Val-CitHighExceptionally high stability in mouse and human plasma

Mechanism of Action

The mechanism of action of Azide-PEG4-Val-Ala-PAB involves its use as a cleavable linker in antibody-drug conjugates. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific enzymes such as cathepsin B. Upon reaching the target cancer cells, the linker is cleaved by cathepsin B, releasing the attached drug molecule, which then exerts its cytotoxic effects on the cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Features Cleavage Mechanism Applications References
Azide-PEG4-Val-Ala-PAB Val-Ala dipeptide; PEG4 spacer; azide-PAB linkage. Protease-mediated (e.g., cathepsin B) ADCs, bioconjugation
Azide-PEG4-Val-Cit-PAB-OH Val-Cit dipeptide; Citrulline enhances stability in plasma; terminal -OH for conjugation. Cathepsin B-sensitive ADCs with improved plasma stability
Azide-PEG3-Val-Cit-PAB-MMAF Shorter PEG3 spacer; conjugated to monomethyl auristatin F (MMAF). Lysosomal protease cleavage ADCs with reduced off-target toxicity
6-Azidohexanoyl-Val-Cit-PAB Hexanoyl spacer instead of PEG; Val-Cit-PAB for controlled release. Cathepsin B cleavage Non-PEGylated ADCs
Azide-PEG4-VC-PAB-Doxorubicin Conjugated to doxorubicin; Val-Cit linker for tumor-specific activation. pH-sensitive + protease cleavage Targeted chemotherapy

Key Research Findings

  • Protease Selectivity : Val-Ala linkers exhibit faster cleavage by cathepsin B compared to Val-Cit, enabling rapid payload release in ADCs. However, Val-Cit provides better plasma stability .
  • PEG Spacer Length : PEG4 optimizes solubility and circulation time, whereas PEG3 (e.g., Azide-PEG3-Val-Cit-PAB-MMAF) may reduce steric hindrance in smaller ADCs .
  • Self-Immolative PAB : The PAB group ensures efficient payload release post-cleavage, critical for cytotoxic drug efficacy .
  • Click Chemistry Compatibility : Azide-functionalized compounds (e.g., this compound) enable modular ADC assembly via strain-promoted or copper-catalyzed reactions .

Stability and Pharmacokinetic Data

Compound Plasma Half-Life (hr) Solubility (mg/mL) Cleavage Efficiency (%)
This compound 12–24 >10 85–90 (cathepsin B)
Azide-PEG4-Val-Cit-PAB-OH 48–72 >15 70–80 (cathepsin B)
6-Azidohexanoyl-Val-Cit-PAB 6–12 5–8 90–95 (cathepsin B)

Advantages and Limitations

  • This compound :
    • Advantages: Rapid drug release, high solubility, and compatibility with click chemistry.
    • Limitations: Moderate plasma stability compared to Val-Cit variants .
  • Val-Cit-PAB Compounds :
    • Advantages: Enhanced stability in systemic circulation; preferred for long-circulating ADCs.
    • Limitations: Slower cleavage kinetics may delay therapeutic effects .

Q & A

What is the role of each structural component in Azide-PEG4-Val-Ala-PAB for bioconjugation applications?

  • Answer :
    • Azide group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation to alkyne-functionalized molecules .
    • PEG4 spacer : Enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility of the conjugate .
    • Val-Ala dipeptide : Serves as an enzyme-cleavable linker, enabling controlled release of payloads (e.g., drugs) in targeted environments .
    • PAB group : Acts as a self-immolative spacer, facilitating rapid payload release post-cleavage .

How can researchers optimize CuAAC reaction conditions when using this compound for in vivo applications?

  • Answer :
    • Catalyst selection : Use biocompatible Cu(I) ligands (e.g., THPTA or BTTP) to minimize cytotoxicity while maintaining reaction efficiency .
    • Reaction parameters : Optimize pH (6.5–7.5), temperature (25–37°C), and molar ratios (azide:alkyne = 1:1.2) to balance reaction speed and biocompatibility .
    • Validation : Monitor reaction progress via LC-MS or fluorometric assays to confirm triazole formation and quantify yield .

What analytical techniques are recommended to confirm successful conjugation using this compound?

  • Answer :
    • Mass spectrometry (MS) : Detects molecular weight shifts indicative of triazole formation .
    • HPLC : Resolves conjugated vs. unconjugated species; retention time shifts confirm product purity .
    • UV-Vis spectroscopy : Monitors absorbance changes at 260–280 nm for triazole-specific signatures .

How does the PEG chain length influence the pharmacokinetics of conjugates derived from this compound?

  • Answer :
    • PEG4 vs. longer PEG chains : Shorter PEGs (e.g., PEG4) reduce steric hindrance but may decrease circulation half-life compared to PEG8 or PEG12. For prolonged serum stability, use PEG8 in systemic delivery .
    • Data-driven design : Compare in vivo biodistribution profiles (e.g., via radiolabeling) to optimize PEG length for target tissue accumulation .

What are the critical storage and stability considerations for this compound?

  • Answer :
    • Storage : Store lyophilized at -20°C in desiccated conditions to prevent azide degradation .
    • Stability assays : Perform accelerated stability testing (40°C/75% RH) to assess hydrolytic degradation; monitor via NMR or HPLC .

How can solubility challenges of this compound in aqueous buffers be addressed?

  • Answer :
    • Co-solvents : Use 10–20% DMSO to pre-solubilize the compound before dilution into PBS .
    • Buffer optimization : Adjust pH to 6.0–7.0 and supplement with 0.1% Tween-20 to reduce aggregation .

What strategies mitigate non-specific binding of this compound conjugates in complex biological matrices?

  • Answer :
    • Pre-blocking : Incubate with 5% BSA or casein for 1 hour to block non-specific sites .
    • Wash optimization : Use high-stringency buffers (e.g., 0.1% SDS in PBS) during purification .

How can researchers validate enzyme-triggered cleavage of the Val-Ala-PAB linker?

  • Answer :
    • Enzyme specificity assays : Incubate with target proteases (e.g., cathepsin B) and analyze cleavage products via MS or fluorogenic probes .
    • Kinetic studies : Measure cleavage rates under physiological pH/temperature using HPLC quantification .

What alternative click chemistry approaches are compatible with this compound beyond CuAAC?

  • Answer :
    • Strain-promoted azide-alkyne cycloaddition (SPAAC) : Uses dibenzocyclooctyne (DBCO) for copper-free conjugation, ideal for in vivo applications .
    • Tetrazine ligation : Faster kinetics but requires trans-cyclooctene (TCO) partners .

How should researchers address batch-to-batch variability in this compound synthesis?

  • Answer :
    • Quality control (QC) : Implement strict HPLC purity thresholds (>95%) and NMR validation for PEG spacer integrity .
    • Process standardization : Document reaction times, purification steps (e.g., size-exclusion chromatography), and lyophilization protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.